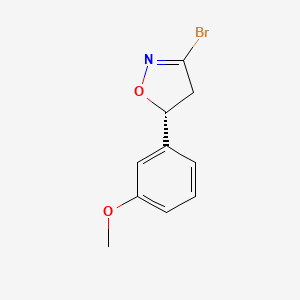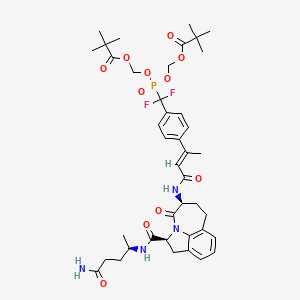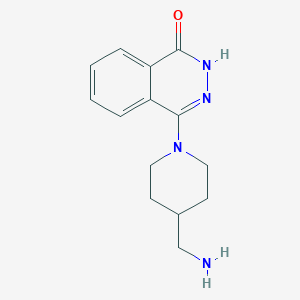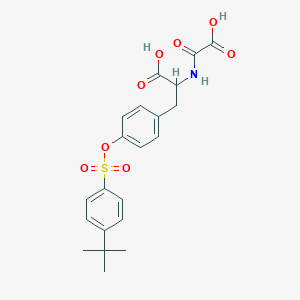
N-oxalyl-D-tyrosine derivative 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-oxalyl-D-tyrosine derivative 8 is a synthetic compound derived from D-tyrosine. It is known for its ability to inhibit certain enzymes, particularly those involved in histone demethylation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-oxalyl-D-tyrosine derivative 8 involves the reaction of D-tyrosine with oxalyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-oxalyl-D-tyrosine derivative 8 primarily undergoes substitution reactions. It can react with various nucleophiles, leading to the formation of different derivatives. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Applications De Recherche Scientifique
N-oxalyl-D-tyrosine derivative 8 has several scientific research applications:
Epigenetic Studies: It is used as an inhibitor of histone demethylases, particularly the JMJD2 subfamily. .
Cancer Research: Due to its ability to inhibit enzymes involved in cancer progression, it is being investigated as a potential therapeutic agent for various cancers
Biological Studies: It is used to study the role of histone modifications in cellular processes such as differentiation, proliferation, and senescence.
Mécanisme D'action
N-oxalyl-D-tyrosine derivative 8 exerts its effects by binding to the active site of histone demethylases, particularly the JMJD2 and KDM4 subfamilies. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting the demethylation of histones. The inhibition of histone demethylation can lead to changes in gene expression and chromatin structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-oxalyl-D-phenylalanine: Another derivative of an amino acid, known for its inhibitory effects on histone demethylases.
N-oxalyl-D-cysteine: Similar in structure and function, but with different potency and selectivity.
Uniqueness
N-oxalyl-D-tyrosine derivative 8 is unique due to its specific binding affinity for the JMJD2 and KDM4 subfamilies of histone demethylases. This selectivity makes it a valuable tool for studying these enzymes and their roles in various biological processes .
Propriétés
Formule moléculaire |
C21H23NO8S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
3-[4-(4-tert-butylphenyl)sulfonyloxyphenyl]-2-(oxaloamino)propanoic acid |
InChI |
InChI=1S/C21H23NO8S/c1-21(2,3)14-6-10-16(11-7-14)31(28,29)30-15-8-4-13(5-9-15)12-17(19(24)25)22-18(23)20(26)27/h4-11,17H,12H2,1-3H3,(H,22,23)(H,24,25)(H,26,27) |
Clé InChI |
GZIYVGKVNVGZAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


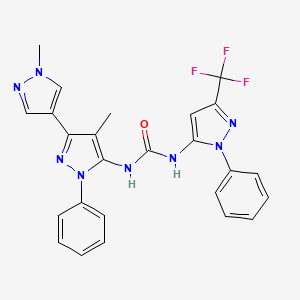
![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)
![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)

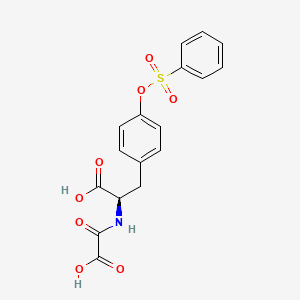
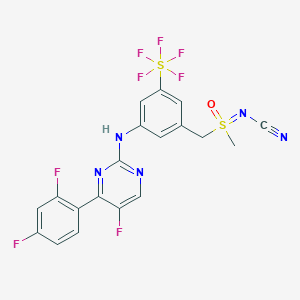
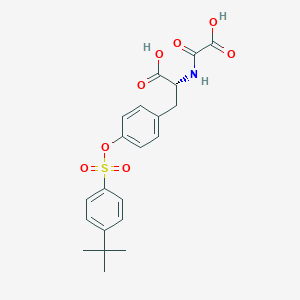
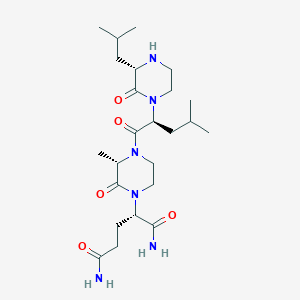
![Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)
